molecular formula C14H17NO3 B1340227 tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 220499-12-7

tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No.: B1340227
CAS No.: 220499-12-7
M. Wt: 247.29 g/mol
InChI Key: XHSQCCTUAQIQMS-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate is an organic compound that features a tert-butyl ester group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate typically involves the reaction of 4-(hydroxymethyl)-1H-indole-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-(Carboxymethyl)-1H-indole-1-carboxylate

    Reduction: 4-(Hydroxymethyl)-1H-indole-1-methanol

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(hydroxymethyl)-1H-indole-2-carboxylate
  • tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
  • tert-Butyl 4-(methoxymethyl)-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate is unique due to the specific positioning of the hydroxymethyl group on the indole ring, which can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-8,16H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSQCCTUAQIQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478577
Record name tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220499-12-7
Record name 1,1-Dimethylethyl 4-(hydroxymethyl)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220499-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxymethyl-indole-1-carboxylic acid tert-butyl ester was synthesized by a procedure similar to 6-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester from starting material 4-formyl-indole-1-carboxylic acid tert-butyl ester to yield the product as a clear viscous oil (0.91 g, 78%). LC-MS (ES) calculated for C14H17NO3, 247.1; found m/z 246 [M+H]+.
Quantity
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Reaction Step One
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Yield
78%

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